Z-D-Asn(Xan)-OH

Solid-Phase Peptide Synthesis Fmoc Chemistry Side-Chain Protection

Z-D-Asn(Xan)-OH (CAS 1313054-82-8) prevents asparagine side-chain dehydration (β-cyanoalanine formation) during Fmoc SPPS. The Xan group deprotects completely under standard TFA conditions, unlike Trt protection which risks incomplete cleavage at N-terminal or reduced peptide bond positions. • Superior crude peptide purity vs. Trt/Tmob in Riniker's, Briand's, and Marshall's ACP (65-74) model peptides • Orthogonal Z/Xan protection enables hybrid Boc-Fmoc convergent synthesis strategies • ≥98% HPLC purity suitable for GMP peptide synthesis and preclinical candidate manufacturing Store at 0-8°C; ships ambient.

Molecular Formula C25H22N2O6
Molecular Weight 446.5 g/mol
CAS No. 1313054-82-8
Cat. No. B1457949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-D-Asn(Xan)-OH
CAS1313054-82-8
Molecular FormulaC25H22N2O6
Molecular Weight446.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC(CC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)O
InChIInChI=1S/C25H22N2O6/c28-22(14-19(24(29)30)26-25(31)32-15-16-8-2-1-3-9-16)27-23-17-10-4-6-12-20(17)33-21-13-7-5-11-18(21)23/h1-13,19,23H,14-15H2,(H,26,31)(H,27,28)(H,29,30)/t19-/m1/s1
InChIKeyUCGUJYWDGWXJFG-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-D-Asn(Xan)-OH Technical Profile


Z-D-Asn(Xan)-OH (CAS 1313054-82-8), also known as Nα-Z-Nβ-xanthyl-D-asparagine, is a protected D-asparagine derivative used as a building block in peptide synthesis . The compound incorporates two orthogonal protecting groups: a benzyloxycarbonyl (Z) group at the Nα position and a 9H-xanthen-9-yl (Xan) group at the Nβ side-chain amide position . With molecular formula C₂₅H₂₂N₂O₆ and molecular weight of 446.5 g/mol, this derivative is commercially available at purity grades of ≥97% and ≥99% (HPLC) . The Xan protecting group was developed specifically to address side-chain protection challenges encountered during Fmoc solid-phase peptide synthesis (SPPS) [1].

Z-D-Asn(Xan)-OH Procurement: Substitution Limitations


Substituting Z-D-Asn(Xan)-OH with other protected D-asparagine derivatives introduces significant risks to synthetic outcomes. The side-chain amide of asparagine is prone to dehydration during activation and coupling, forming β-cyanoalanine as a major side product [1]. Without side-chain protection (e.g., Z-D-Asn-OH), this dehydration cannot be prevented. While trityl (Trt) protection (e.g., Z-D-Asn(Trt)-OH) offers some mitigation, literature documents incomplete TFA deprotection of N-terminal Trt-asparagine residues in Fmoc SPPS [2] and particularly problematic incomplete cleavage when the Trt-protected Asn residue resides adjacent to a reduced peptide bond [3]. The Xan group was specifically developed to address these limitations while providing a balance of acid lability suitable for orthogonal protection schemes [4].

Z-D-Asn(Xan)-OH Quantitative Evidence


Peptide Purity: Xan vs. Tmob vs. Trt Protection

In a head-to-head study comparing side-chain protection strategies for Asn and Gln in Fmoc SPPS, the Xan and 2-Moxan protection schemes produced peptides of higher purity than those obtained using Nω-2,4,6-trimethoxybenzyl (Tmob) or Nω-triphenylmethyl (Trt) protection [1]. The comparison was conducted across three model peptide systems: a modified Riniker's peptide (to probe tryptophan alkylation side reactions), Briand's peptide (to assess N-terminal deblocking), and Marshall's ACP (65-74) (to test difficult couplings) [1].

Solid-Phase Peptide Synthesis Fmoc Chemistry Side-Chain Protection Peptide Purity Difficult Sequences

Deprotection Efficiency: Xan vs. Trt Protection

The Xan protecting group is cleaved concomitantly with peptide release from the PAL support under standard TFA/scavenger cleavage conditions [1]. In contrast, literature documents that Trt protection of asparagine can exhibit incomplete cleavage in specific sequence contexts: incomplete TFA deprotection has been observed for N-terminal Trt-Asn residues [2] and for Trt-Asn residues located adjacent to reduced peptide bonds [3]. The latter study reported that the trityl protection of an asparagine residue in the vicinity of a reduced peptide bond is not cleaved completely after the final TFA deprotection step [3].

Deprotection Kinetics TFA Cleavage Side-Chain Protection Solid-Phase Synthesis Process Optimization

Commercial Purity Comparison: Xan, Trt, and Unprotected Asn

Commercial purity specifications for Z-D-Asn(Xan)-OH range from ≥97% to ≥99% by HPLC . Comparative analysis of analogous D-asparagine derivatives from the same supplier reveals: Z-D-Asn-OH (no side-chain protection) is available at ≥98% purity , while Z-D-Asn(Trt)-OH (trityl side-chain protection) is available at ≥98% purity . The ≥99% grade of Z-D-Asn(Xan)-OH represents the highest commercially specified purity among these three Z-protected D-Asn building blocks.

Commercial Availability Purity Specification HPLC Grade Procurement Benchmarking

Physical Property Comparison

Z-D-Asn(Xan)-OH exhibits distinct physical property values that differentiate it from comparator D-Asn derivatives, enabling unambiguous identity confirmation in QC workflows . Key differentiating parameters include molecular weight (446.5 g/mol vs. 266.3 g/mol for Z-D-Asn-OH and 508.6 g/mol for Z-D-Asn(Trt)-OH) and specific optical rotation ([α]D²⁰ = -11 ± 2° (c=1, DMF) vs. +22 ± 2° for Z-D-Asn(Trt)-OH) .

Quality Control Identity Testing Analytical Characterization Optical Purity

Z-D-Asn(Xan)-OH Application Scenarios


High-Purity Synthesis of Challenging Peptides

Z-D-Asn(Xan)-OH is indicated for Fmoc SPPS of difficult peptide sequences where minimization of side reactions is critical. The Xan protection scheme has demonstrated superior crude peptide purity compared to Tmob and Trt protection in challenging model systems including modified Riniker's peptide, Briand's peptide, and Marshall's ACP (65-74) [1]. Selection is particularly warranted when the target peptide contains tryptophan residues (where alkylation side reactions must be minimized) or when sequence-dependent coupling difficulties are anticipated [1].

Sequences with Trt Deprotection Risk

Z-D-Asn(Xan)-OH should be prioritized over Z-D-Asn(Trt)-OH when the target peptide sequence positions the asparagine residue at the N-terminus or adjacent to a reduced peptide bond (ψ[CH₂NH]). In such contexts, Trt protection is documented to undergo incomplete TFA deprotection [2][3], necessitating extended cleavage protocols that may compromise acid-sensitive residues elsewhere in the sequence. The Xan group, which deprotects completely under standard cleavage conditions [1], eliminates this sequence-dependent risk and simplifies process optimization.

Z/Xan Orthogonal Protection Strategies

Z-D-Asn(Xan)-OH enables orthogonal protection schemes in hybrid Boc-Fmoc synthesis strategies. The Z group (removed by hydrogenolysis or strong acid) and Xan group (removed by TFA) provide fully orthogonal deprotection pathways. This permits selective Nα deprotection while retaining side-chain protection, or vice versa, enabling convergent synthetic approaches and site-specific modifications that are not feasible with single-protection derivatives such as Z-D-Asn-OH [1].

High-Purity Grade for GMP Production

For applications requiring the highest available purity grade among Z-protected D-asparagine derivatives, Z-D-Asn(Xan)-OH is available at ≥99% (HPLC) purity , exceeding the 98% ceiling of both Z-D-Asn-OH and Z-D-Asn(Trt)-OH . This purity advantage is particularly relevant for GMP peptide synthesis, preclinical candidate manufacturing, and any application where minimizing impurity carry-through reduces downstream purification burden and associated cost.

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